Dichlorprop
Overview
Description
Mechanism of Action
Target of Action
Dichlorprop, a chlorophenoxy herbicide, is similar in structure to 2,4-D . It is used to kill annual and perennial broadleaf weeds . The primary target of this compound is the plant’s growth system. It acts as a synthetic auxin, a type of plant hormone, and is absorbed through the leaves and translocated to the meristems of the plant .
Mode of Action
This compound’s mode of action involves inducing uncontrolled growth in susceptible plants, eventually leading to their death . It is thought to increase cell wall plasticity, biosynthesis of proteins, and the production of ethylene . The abnormal increase in these processes results in abnormal and excessive cell division and growth, damaging vascular tissue . The most susceptible tissues are those that are undergoing active cell division and growth .
Biochemical Pathways
This interference is likely linked to the disruption of normal auxin activity, which plays a crucial role in plant cell growth and differentiation .
Pharmacokinetics
The concentrations of this compound and its leucine conjugate in serum and bile of rats have been determined at different periods after a single oral dosage of these compounds . From the results, it can be concluded that this compound is excreted by active renal mechanisms . It is suggested that the leucinate is excreted more by the biliary route .
Result of Action
The result of this compound’s action is the death of the targeted weeds. By inducing uncontrolled growth, the herbicide causes the plant to essentially grow itself to death . This makes this compound an effective tool for controlling unwanted vegetation.
Action Environment
This compound is a post-emergence, selective herbicide with a moderate aqueous solubility and is volatile . Environmental factors such as soil type, temperature, and moisture levels can influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Dichlorprop interacts with various enzymes and proteins within biochemical reactions. It is thought to increase cell wall plasticity, biosynthesis of proteins, and the production of ethylene . These interactions result in abnormal and excessive cell division and growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing abnormal and excessive cell division and growth, damaging vascular tissue . This is particularly evident in tissues undergoing active cell division and growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to certain biomolecules, leading to an increase in cell wall plasticity, protein biosynthesis, and ethylene production . This results in abnormal cell division and growth, damaging vascular tissue .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The first signs of toxicity in animals given daily doses of this compound were effects on the liver, kidneys, and red blood cells (anemia). Observations in dogs at high doses also included diarrhea and gastrointestinal ulcers .
Preparation Methods
Dichlorprop can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding ester. This ester is then hydrolyzed to yield this compound . Industrial production methods often involve continuous processes to ensure high yield and purity. For example, a continuous automatic preparation method involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda to produce this compound .
Chemical Reactions Analysis
Dichlorprop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Dichlorprop has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Medicine: Although primarily an herbicide, this compound’s chiral properties have been studied for potential pharmaceutical applications.
Comparison with Similar Compounds
Dichlorprop is similar to other chlorophenoxy herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Both compounds are used to control broadleaf weeds, but this compound is more selective due to its chiral nature.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another chlorophenoxy herbicide with similar applications but different chemical structure.
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid): Similar in structure and function but with a methyl group substitution. This compound’s uniqueness lies in its chiral nature, which allows for the selective use of the R-enantiomer, making it more effective and environmentally friendly compared to its racemic mixture.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCENGPTKEIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3, Array | |
Record name | 2,4-DP | |
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Record name | DICHLORPROP | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |
Record name | Dichlorprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID0020440 | |
Record name | Dichlorprop | |
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Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |
Record name | 2,4-DP | |
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Record name | Dichlorprop | |
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Record name | DICHLORPROP | |
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Flash Point |
204 °C o.c. | |
Record name | DICHLORPROP | |
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Solubility |
Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |
Record name | DICHLOROPROP | |
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Density |
1.42, Relative density (water = 1): 1.4 | |
Record name | DICHLOROPROP | |
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Vapor Pressure |
0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |
Record name | Dichlorprop | |
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Mechanism of Action |
2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties. | |
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Color/Form |
Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |
CAS No. |
120-36-5 | |
Record name | 2,4-DP | |
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Record name | Dichlorprop [BSI:ISO] | |
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Melting Point |
117.5 °C, 117-118 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Dichlorprop exhibit enantioselective toxicity?
A1: Yes, research indicates that the (R)-enantiomer of this compound is generally more active than the (S)-enantiomer. [, , , , , , ] This enantioselectivity is observed in various aspects, including uptake, degradation, and phytotoxic effects. [, , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C9H8Cl2O3, and its molecular weight is 235.06 g/mol. []
Q3: Are there spectroscopic methods to characterize this compound?
A3: Yes, researchers have employed UV differential spectrophotometry and fluorescence spectrophotometry to study the interaction of this compound with enzymes like lipase. [] These techniques help in understanding the binding affinity and chiral interactions of this compound.
Q4: How persistent is this compound in the environment?
A4: this compound exhibits varying persistence depending on factors like soil type and moisture. [, , , ] In moist soils, average half-lives can range from 10 to 12 days. [, , ] Degradation is significantly slower in air-dried soils. [, ]
Q5: Is the degradation of this compound enantioselective?
A5: Yes, studies confirm that the degradation of this compound in soil is enantioselective, with the (S)-enantiomer generally degrading faster than the (R)-enantiomer. [, , ] This suggests the involvement of microbial activity in the degradation process. [, , ]
Q6: Can this compound leach into groundwater?
A6: Yes, this compound has the potential to leach into groundwater, particularly in structured soils with macropore flow. [, ] Factors like soil type, irrigation practices, and application rate influence the extent of leaching. [, ]
Q7: Does chitosan affect the bioavailability of this compound enantiomers?
A7: Research suggests that the presence of chitosan, a natural polysaccharide, can alter the enantioselective bioavailability of this compound to algae (Chlorella pyrenoidosa). [] This alteration is likely due to the differential interaction of chitosan with the two enantiomers. []
Q8: What analytical methods are commonly used for this compound determination?
A8: Common techniques include:
- Gas Chromatography (GC): Used for analyzing this compound residues in soil after extraction. []
- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection or tandem mass spectrometry (MS/MS) for analyzing this compound enantiomers and metabolites in various matrices, including tea samples and wheat. [, ]
- Capillary Zone Electrophoresis (CZE): Utilized with a chiral reagent, heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin, for separating and analyzing this compound enantiomers in soil samples. []
Q9: What are some applications of immunoassays for this compound detection?
A9: Enzyme-linked immunosorbent assays (ELISAs) and polarization fluorescence immunoassays (PFIAs) have been developed for sensitive and selective detection of this compound. [, ] These methods offer rapid screening capabilities and are being explored for analyzing this compound residues in food samples like apples. [, ]
Q10: Have fluorescence-based techniques been used for this compound analysis?
A10: Yes, researchers have explored polarization fluorescence immunoassays (PFIA) and phase-modulation fluorescence lifetime immunoassays for this compound detection. [, ] These methods utilize the differences in fluorescence properties between free and antibody-bound fluorescently labeled this compound to enable quantification. [, ]
Q11: Are there voltammetric methods available for this compound determination?
A11: Yes, researchers have developed adsorptive stripping square wave voltammetric methods for analyzing this compound methyl ester. [] These techniques offer a sensitive approach for quantifying this compound in various matrices. []
Q12: What additives enhance this compound efficacy?
A12: Ammonium sulphate consistently enhances the phytotoxicity of this compound in both greenhouse and field settings. [] Other additives like neutralized phosphoric acid and certain inorganic salts have also shown potential for increasing its effectiveness. []
Q13: Are there any reported antagonistic effects with additives?
A13: Yes, while certain acids like orthophosphoric acid can individually enhance this compound's effect, three-way mixtures of an acid, ammonium sulphate, and this compound can exhibit antagonistic effects in the field. []
Q14: How does the application method affect this compound's efficacy?
A14: Studies show that conventional hydraulic nozzle applications at higher volumes (150-200 L/ha) are generally more effective than rotary atomizer applications at very low volumes (15 L/ha). [, ] Additionally, simulated rainfall immediately after spraying can significantly reduce this compound activity, while a rain-free interval of a few hours after application can enhance its effectiveness when combined with additives like ammonium sulphate. []
Q15: Are there controlled release formulations of this compound?
A15: Yes, researchers have successfully developed this compound-intercalated Zn/Al-layered double hydroxide (LDH) nanohybrids for controlled release. [, ] These formulations demonstrate a dependence of this compound release on the concentration of incoming ionic species, suggesting potential for tuning release profiles. [, ]
Q16: Are there any known cases of herbicide resistance to this compound?
A16: While not explicitly addressed in these studies, herbicide resistance is a growing concern. Further research is needed to understand the potential for resistance development to this compound and its implications for weed management.
Q17: What is the historical context of this compound use?
A17: this compound has been used as a herbicide for several decades, with research dating back to the mid-20th century. [, , ] Early studies focused on its persistence, efficacy on different weed species, and potential for environmental contamination. [, , ] Over time, research has expanded to explore its enantioselectivity, degradation pathways, and the development of more environmentally friendly formulations. [, , , , , ]
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